molecular formula C15H16BrNO B5628400 (3-bromobenzyl)(4-methoxybenzyl)amine

(3-bromobenzyl)(4-methoxybenzyl)amine

Cat. No. B5628400
M. Wt: 306.20 g/mol
InChI Key: FKKISYMHVXVKJI-UHFFFAOYSA-N
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Description

"(3-bromobenzyl)(4-methoxybenzyl)amine" is a compound of interest in various chemical and pharmaceutical research areas. Although the specific compound "(3-bromobenzyl)(4-methoxybenzyl)amine" does not have direct references in available literature, compounds with similar structural features have been synthesized and studied for their chemical properties, reactions, and potential applications in materials science and biology.

Synthesis Analysis

Compounds related to "(3-bromobenzyl)(4-methoxybenzyl)amine" have been synthesized through various methods, including condensation reactions, reductive amination, and nucleophilic substitution reactions. For instance, N-(4-Methoxybenzyl)-3-phenylpropylamine was synthesized from primary amines via 2‐Nitrobenzenesulfonamides, demonstrating a method that could potentially be adapted for synthesizing the compound of interest (Kurosawa, Kan, & Fukuyama, 2003).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray diffraction, NMR spectroscopy, and other analytical techniques, providing insights into the arrangement of atoms and the stereochemistry of the molecules. For example, the crystal structures of Schiff bases related to the target compound have been determined, showing configurations and intermolecular interactions important for understanding the compound's properties and reactivity (Zhu & Qiu, 2011).

Chemical Reactions and Properties

Compounds with similar structures participate in various chemical reactions, including condensation, nucleophilic substitution, and reductive amination. These reactions are central to modifying the compound's functional groups and tailoring its properties for specific applications. For instance, the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through heterocyclization reactions of related compounds with amines illustrates the type of chemical reactivity that might be expected (Aquino et al., 2015).

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-1-(4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-18-15-7-5-12(6-8-15)10-17-11-13-3-2-4-14(16)9-13/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKISYMHVXVKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Bromophenyl)methyl][(4-methoxyphenyl)methyl]amine

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